molecular formula C13H16N2O2 B2953840 N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide CAS No. 1311719-38-6

N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide

Cat. No.: B2953840
CAS No.: 1311719-38-6
M. Wt: 232.283
InChI Key: DSNYRZAQRSXXQK-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide is an organic compound with a complex structure that includes a cyanomethyl group, an ethylphenoxy group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-ethylphenol with chloroacetonitrile to form 2-(2-ethylphenoxy)acetonitrile. This intermediate is then reacted with N-methylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the cyanomethyl group.

Scientific Research Applications

N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide can be compared with other similar compounds such as:

  • N-(cyanomethyl)-2-(2-methylphenoxy)-N-methylacetamide
  • N-(cyanomethyl)-2-(2-ethylphenoxy)-N-ethylacetamide

These compounds share structural similarities but differ in the substitution patterns on the phenoxy or acetamide groups. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-2-(2-ethylphenoxy)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-11-6-4-5-7-12(11)17-10-13(16)15(2)9-8-14/h4-7H,3,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNYRZAQRSXXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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